3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate
Description
Properties
CAS No. |
548446-45-3 |
|---|---|
Molecular Formula |
C19H15ClN2O3 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
(3-acetamido-6-chloro-4-phenylquinolin-2-yl) acetate |
InChI |
InChI=1S/C19H15ClN2O3/c1-11(23)21-18-17(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)22-19(18)25-12(2)24/h3-10H,1-2H3,(H,21,23) |
InChI Key |
ZZGXDCFMEDQFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=CC(=C2)Cl)N=C1OC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of the chloro and phenyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be done using chlorine gas or thionyl chloride, while the phenyl group can be introduced via Friedel-Crafts alkylation using benzene and a Lewis acid catalyst like aluminum chloride.
Acetylation: The acetamido group can be introduced by acetylation of the amino group using acetic anhydride in the presence of a base like pyridine.
Esterification: Finally, the esterification of the quinoline derivative with acetic acid or acetic anhydride in the presence of a catalyst like sulfuric acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of 3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate and Analogues
Key Observations:
- Acetamido vs.
- Quinoline vs. Quinazoline Cores: Quinazoline derivatives (e.g., ) feature two nitrogen atoms, increasing hydrogen-bonding sites and electronic complexity, which may enhance receptor binding in medicinal applications.
- Functional Group Stability : The acetate ester at position 2 in the target compound is prone to hydrolysis in vivo, unlike the ketone in , which offers greater metabolic stability .
Role of Crystallographic Tools in Structural Analysis
Software suites like SHELX , ORTEP , and WinGX are critical for resolving molecular conformations and intermolecular interactions. For example:
Biological Activity
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by its complex structure which includes:
- Acetamido group
- Chloro substituent
- Phenyl group
Its molecular formula is C_17H_16ClN_2O_2, with a molecular weight of 348.79 g/mol. The unique combination of these structural features is believed to enhance its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. The quinoline moiety is often linked to enhanced interactions with microbial targets, leading to effective inhibition of growth.
2. Anticancer Properties
The compound has shown potential anticancer activity in various assays. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented, particularly through its interaction with specific molecular targets involved in cancer progression.
3. Anti-inflammatory Effects
Studies indicate that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, thereby affecting growth and survival of pathogens or cancer cells.
- Receptor Binding: Interaction with specific receptors can lead to altered signaling pathways that influence cell behavior.
Molecular docking studies have been employed to elucidate these interactions, providing insights into the binding affinities and specific targets.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 6-Chloroquinoline | Lacks acetamido group | Antimicrobial | Simpler structure |
| 4-Anilinoquinoline | Contains aniline instead of phenyl | Anticancer | Different substituents |
| Quinoline Derivatives | General class with varied substituents | Diverse activities | Varying side chains |
This table highlights that while many quinoline derivatives exist, the specific combination of functional groups in this compound may confer unique properties not present in other related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity Study:
- A study evaluated the effect of this compound on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 5 µM to 15 µM depending on the cell type.
-
Antimicrobial Efficacy:
- Another study assessed its antimicrobial properties against a range of bacterial strains, finding that it inhibited growth at concentrations as low as 10 µg/mL.
-
Anti-inflammatory Mechanism:
- Research involving inflammatory models indicated that treatment with this compound reduced pro-inflammatory cytokine levels significantly compared to control groups.
Q & A
Q. What are the established synthetic pathways for 3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols starting with chlorinated quinoline precursors. For example, acetylation of amino groups and esterification of hydroxyl intermediates are common steps. Reaction optimization includes controlling temperature (e.g., 60–80°C for acetylation) and using anhydrous solvents (e.g., acetic anhydride) to minimize side reactions. Purity is assessed via HPLC with C18 columns and UV detection at 254 nm. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) refined via SHELXL-2018/3 (full-matrix least-squares on ) resolves bond lengths and angles. WinGX integrates data processing (e.g., absorption correction) and visualization (ORTEP-3 for thermal ellipsoid plots) .
- NMR : and NMR in DMSO- identify substituents (e.g., acetamido protons at δ 2.1–2.3 ppm, aromatic protons at δ 7.3–8.5 ppm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in anisotropic displacement parameters during crystallographic refinement of this compound?
Methodological Answer: Discrepancies in anisotropic displacement parameters (ADPs) often arise from crystal disorder or twinning. Strategies include:
Q. What experimental approaches mitigate regioselectivity challenges during the synthesis of chloro-substituted quinoline derivatives?
Methodological Answer: Regioselectivity in chlorination is influenced by:
- Directing groups : The acetamido group at position 3 directs electrophilic substitution to position 6 via resonance stabilization.
- Catalytic systems : Lewis acids (e.g., FeCl3) enhance selectivity in chlorination steps.
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (80–100°C) favor thermodynamic products. Monitor via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How do solvent polarity and crystallization conditions affect the polymorphic forms of this compound?
Methodological Answer: Polymorphism is probed using:
- Solvent screening : Polar solvents (e.g., DMF) favor Form I (monoclinic, ), while toluene/ethyl acetate mixtures yield Form II (triclinic, ).
- DSC/TGA : Identify phase transitions (endothermic peaks at 180–200°C correlate with lattice rearrangement).
- PXRD : Match experimental patterns (e.g., 2θ = 12.5°, 15.8°) with Mercury-calculated profiles .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting NMR and X-ray data regarding molecular conformation?
Methodological Answer:
- NMR vs. X-ray conflicts : Solution-state NMR may show dynamic averaging, while X-ray captures static conformations. Use variable-temperature NMR (VT-NMR) to detect conformational exchange (e.g., coalescence temperatures).
- DFT calculations : Optimize geometries (B3LYP/6-31G*) and compare with experimental data. Large deviations (>0.05 Å bond lengths) suggest crystallographic disorder .
Q. What statistical metrics validate the reliability of crystallographic data for this compound?
Methodological Answer: Key metrics include:
- R1 and wR2 : Acceptable thresholds are and for high-resolution (<1.0 Å) data.
- CCDC validation : Check for Alert Level A errors (e.g., missing H atoms) using checkCIF.
- Flack parameter : Confirm absolute structure () for chiral centers .
Software and Computational Tools
Q. Which software suites are recommended for crystallographic data analysis of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
